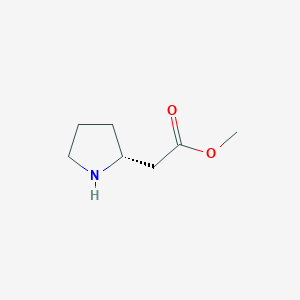

(R)-Methyl 2-(pyrrolidin-2-YL)acetate

Overview

Description

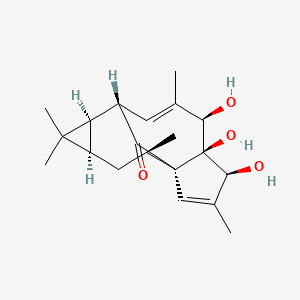

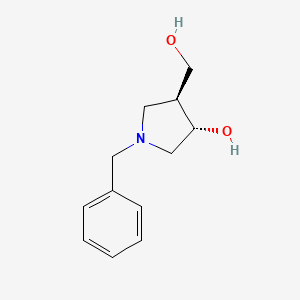

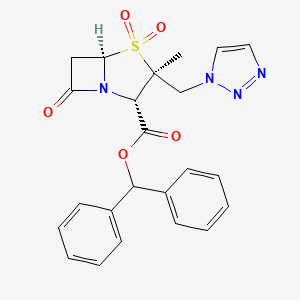

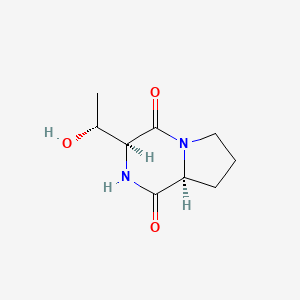

“®-Methyl 2-(pyrrolidin-2-YL)acetate”, also known as MPA, is an intermediate in the synthesis of various chemicals such as pyrrolidine and other organic compounds. It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .

Synthesis Analysis

The synthesis of “®-Methyl 2-(pyrrolidin-2-YL)acetate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“®-Methyl 2-(pyrrolidin-2-YL)acetate” has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . It is highly soluble with a solubility of 1360.0 mg/ml .Scientific Research Applications

Catalysis and Organic Synthesis

"(R)-Methyl 2-(pyrrolidin-2-YL)acetate" and its derivatives are pivotal in catalysis and organic synthesis. For example, it is involved in palladium-catalyzed allylic substitutions, where ligands with specific substituents influence the product's enantioselectivity significantly (Stranne & Moberg, 2001). Additionally, this compound plays a crucial role in water oxidation reactions, where it forms part of the catalyst system that facilitates the oxygen evolution in both mono and dinuclear systems, showcasing its importance in renewable energy research (Zong & Thummel, 2005).

Pharmaceutical Applications

Derivatives of "(R)-Methyl 2-(pyrrolidin-2-YL)acetate" have been investigated for their pharmaceutical applications. For instance, the compound's analogs have been examined for their role as κ-opioid receptor antagonists, showing potential for treating depression and addiction disorders (Grimwood et al., 2011). Similarly, its role in enhancing cognitive functions through its action on nicotinic acetylcholine receptors underscores its potential in treating cognitive disorders (Lin et al., 1997).

Chemical Analysis and Quality Control

"(R)-Methyl 2-(pyrrolidin-2-YL)acetate" is also vital in analytical chemistry, particularly in the quality control of pharmaceuticals. A method for the simultaneous determination of piracetam and its impurities, including "(R)-Methyl 2-(pyrrolidin-2-YL)acetate," showcases its significance in ensuring the purity and safety of drugs (Arayne et al., 2010).

Novel Chemical Syntheses

Furthermore, this compound is central to novel chemical syntheses, such as the intermolecular formation of azomethine ylide and its subsequent intramolecular 1,3-dipolar cycloaddition to produce hexahydrochromeno[4,3-b]pyrrole derivatives. This illustrates its versatility in creating complex organic molecules with potential applications in medicinal chemistry (Khlebnikov et al., 2005).

Safety and Hazards

The safety data sheet for “®-Methyl 2-(pyrrolidin-2-YL)acetate” indicates that it should be handled under an inert atmosphere and stored at 2-8°C . It has a hazard statement of H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Mechanism of Action

Target of Action

The primary target of ®-Methyl 2-(pyrrolidin-2-YL)acetate is the Fibroblast Activation Protein (FAP) . FAP is a membrane-tethered serine protease that is overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas . This makes it a promising target for developing radiopharmaceuticals for the imaging and therapy of carcinomas .

Mode of Action

®-Methyl 2-(pyrrolidin-2-YL)acetate interacts with its target, FAP, by binding to it. The binding affinities (IC50) of the compound were found to be in the nanomolar range, indicating a strong interaction . .

Biochemical Pathways

The compound affects the biochemical pathways involving FAP. FAP is known to play a crucial role in the remodeling of the extracellular matrix in tumor stroma, which is a key process in cancer progression . .

Pharmacokinetics

The compound’s pharmacokinetics, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Preclinical studies have shown that the compound is excreted renally, as indicated by high accumulation in the bladder . .

Result of Action

The molecular and cellular effects of ®-Methyl 2-(pyrrolidin-2-YL)acetate’s action primarily involve its interaction with FAP. The compound’s binding to FAP can potentially inhibit the protein’s activity, thereby affecting the remodeling of the extracellular matrix in tumor stroma . This could potentially slow down or halt the progression of carcinomas.

properties

IUPAC Name |

methyl 2-[(2R)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(pyrrolidin-2-YL)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.